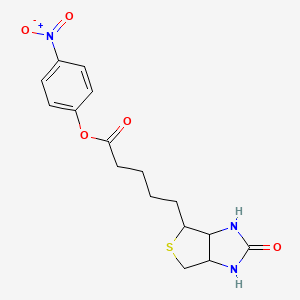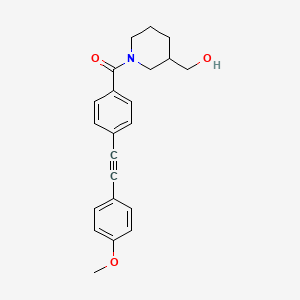![molecular formula C36H52AlClN2O2 B13396676 (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[194004,9012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organometallic compound It features a unique structure with aluminum as the central metal atom, coordinated by oxygen, nitrogen, and chlorine atoms, along with bulky tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene typically involves the following steps:
Ligand Preparation: The ligands, which include tert-butyl groups and other coordinating atoms, are prepared separately.
Metalation: Aluminum chloride is reacted with the prepared ligands under controlled conditions to form the desired complex.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aluminum center.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of aluminum.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an aluminum oxide complex, while substitution could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: It can be used as a probe to study biological systems and interactions.
Industry
Manufacturing: Applications in the manufacturing of high-performance materials and coatings.
Electronics: Potential use in the production of electronic components due to its conductive properties.
Mechanism of Action
The mechanism by which (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene exerts its effects involves coordination chemistry. The aluminum center can coordinate with various substrates, facilitating reactions through electron transfer and stabilization of transition states. The bulky tert-butyl groups provide steric protection, enhancing the compound’s stability and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene: Similar in structure but with different substituents.
Aluminum Complexes: Other aluminum-based organometallic compounds with varying ligands and coordination environments.
Uniqueness
The uniqueness of this compound lies in its specific combination of ligands and the resulting properties. The presence of bulky tert-butyl groups and the specific coordination environment around the aluminum center make it distinct from other similar compounds.
Properties
Molecular Formula |
C36H52AlClN2O2 |
|---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene |
InChI |
InChI=1S/C36H54N2O2.Al.ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;1H/q;+3;/p-3/t29-,30-;;/m1../s1 |
InChI Key |
KGVBCKDZFMLRMA-SEILFYAJSA-K |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=N[C@@H]4CCCC[C@H]4N=C2)Cl |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



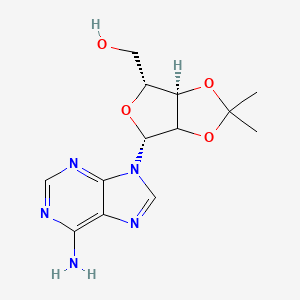
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
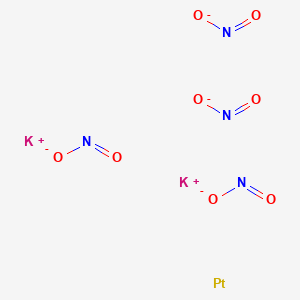
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)
![10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B13396628.png)
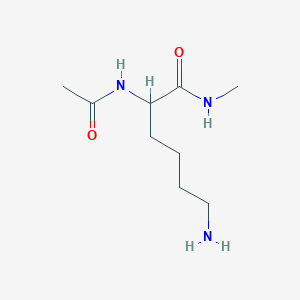
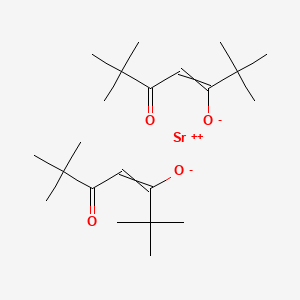
![4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B13396643.png)
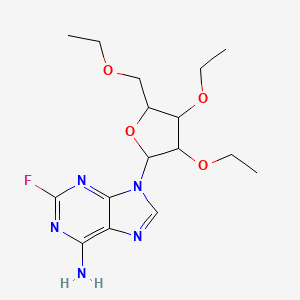
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile](/img/structure/B13396665.png)
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)
